N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperazine ring substituted with a methyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide typically involves the reaction of N,N-dimethylacetamide with 2-methylpiperazine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The separation and purification of the product are typically achieved through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetate, while reduction may yield N,N-dimethyl-2-(2-methylpiperazin-1-yl)ethanol.
Scientific Research Applications
N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylacetamide: A related compound with similar chemical properties but lacking the piperazine ring.
2-methylpiperazine: A related compound with similar biological activity but lacking the acetamide moiety.
N,N-dimethyl-2-(4-methylpiperazin-1-yl)acetamide: A structural isomer with similar chemical properties but different biological activity.
Uniqueness
N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide is unique due to the presence of both the piperazine ring and the acetamide moiety. This combination of functional groups gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C9H19N3O/c1-8-6-10-4-5-12(8)7-9(13)11(2)3/h8,10H,4-7H2,1-3H3 |
InChI Key |
AAYGORMLFFNSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.